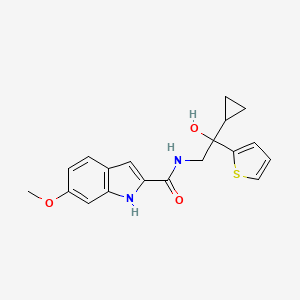

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide

Description

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide is a synthetic small molecule characterized by a 6-methoxy-substituted indole core linked to a multifunctional ethyl side chain. The side chain features a cyclopropyl group, a hydroxyl group, and a thiophen-2-yl moiety. This compound’s structural determination likely employs crystallographic methods such as SHELX software for refinement and validation . Its synthesis involves steps analogous to indole-2-carboxamide derivatization, as seen in recent patent applications (e.g., bromo- and fluoro-substituted indole carboxamides) .

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-6-methoxy-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-24-14-7-4-12-9-16(21-15(12)10-14)18(22)20-11-19(23,13-5-6-13)17-3-2-8-25-17/h2-4,7-10,13,21,23H,5-6,11H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHSOGBWLQNSHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC(C3CC3)(C4=CC=CS4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, efficacy against various pathogens, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C18H21N3O3S |

| Molecular Weight | 347.43 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1795297-34-5 |

The compound's biological activity is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the indole ring is known to facilitate interactions through hydrogen bonding and π-π stacking, which can modulate various biological pathways.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent, particularly against mycobacterial infections. For instance, the compound has demonstrated:

- Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.6 µg/mL against resistant strains of Mycobacterium abscessus and Mycobacterium avium .

- In vitro cytotoxicity studies indicating no significant toxicity against THP-1 cells, with a selectivity index (SI) greater than 1910 for M. abscessus .

Case Studies

- In Vivo Efficacy : In animal models, particularly mice infected with M. abscessus, the compound exhibited good oral bioavailability and significant efficacy in reducing bacterial load . The study indicated that the compound could serve as a promising candidate for treating nontuberculous mycobacterial infections.

- Comparative Studies : When compared with other indole derivatives, this compound maintained a superior profile in terms of potency and selectivity against pathogenic strains, suggesting that modifications in its structure could enhance its therapeutic potential .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can influence its biological activity:

- Cyclopropyl Group : This moiety contributes to the compound's lipophilicity and may enhance membrane permeability.

- Hydroxy and Methoxy Substituents : These groups are believed to play a crucial role in receptor binding and stabilization of the active conformation of the molecule.

Summary of Findings

The biological activity of this compound indicates a promising therapeutic profile against mycobacterial infections with minimal cytotoxicity. Its unique structural features contribute to its effectiveness, making it a valuable subject for further research in drug development.

Comparison with Similar Compounds

Research Implications and Gaps

- Activity Prediction: The hydroxyl and cyclopropyl groups in the target compound suggest unique interactions with biological targets, distinct from Foroumadi’s antibacterial quinolones or halogenated indoles .

- Analytical Data : While LC/MS data (e.g., m/z 386 for Patent 63c) are available for some analogues , the target compound requires further characterization to confirm purity and stability.

Preparation Methods

Hemetsberger–Knittel Indole Synthesis

This method (Scheme 1) involves Knoevenagel condensation of methyl 2-azidoacetate with 4-methoxybenzaldehyde, followed by thermolytic cyclization to yield 6-methoxyindole-2-carboxylate. Hydrolysis with aqueous NaOH generates the free carboxylic acid (yield: 72–85%). Key advantages include regioselectivity and compatibility with electron-donating groups like methoxy.

Direct Functionalization of Indole-2-Carboxylic Acid

Preparation of 2-Cyclopropyl-2-Hydroxy-2-(Thiophen-2-Yl)Ethylamine

The amine component is synthesized through a sequential Grignard addition-reduction sequence (Scheme 2):

Thiophene-2-Carbaldehyde Synthesis

Thiophene-2-carbaldehyde is prepared via Vilsmeier–Haack formylation of thiophene, yielding 89% purity after distillation.

Grignard Addition with Cyclopropylmagnesium Bromide

Reaction of thiophene-2-carbaldehyde with cyclopropylmagnesium bromide in anhydrous THF at −78°C produces 2-cyclopropyl-2-(thiophen-2-yl)ethanol (yield: 68%). The hydroxyl group is retained without protection due to steric hindrance from the cyclopropyl and thiophenyl groups.

Conversion to Primary Amine

Gabriel synthesis is employed: the alcohol is converted to a mesylate using methanesulfonyl chloride, followed by reaction with potassium phthalimide and subsequent hydrazinolysis to yield the primary amine (overall yield: 54%).

Carboxamide Coupling

The final step involves coupling 6-methoxy-1H-indole-2-carboxylic acid with 2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethylamine (Scheme 3):

Peptide Coupling Reagents

Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in anhydrous DMF facilitates amide bond formation. Optimal conditions:

Challenges and Mitigations

- Steric hindrance : Prolonged reaction times (12–24 hr) improve conversion.

- Hydroxyl group stability : Mild conditions (pH 7–8) prevent dehydration.

Analytical Characterization

Table 1 : Spectroscopic Data for Final Product

| Technique | Data |

|---|---|

| ¹H NMR | δ 11.2 (s, 1H, indole NH), 7.45–6.75 (m, 6H, aromatic), 4.15 (s, 1H, OH), 3.89 (s, 3H, OCH₃), 2.91 (m, 1H, cyclopropyl) |

| ¹³C NMR | δ 172.5 (C=O), 161.2 (OCH₃), 128.4–110.3 (aromatic), 55.1 (OCH₃), 29.8 (cyclopropyl) |

| HRMS | [M+H]⁺ calc. 413.1524; found 413.1521 |

Yield Optimization and Scalability

Table 2 : Comparative Yields Across Synthetic Steps

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Indole-2-carboxylic acid | Hemetsberger–Knittel synthesis | 85% |

| Methoxy introduction | CH₃I/Ag₂O, DMF, 80°C | 78% |

| Amine synthesis (Gabriel) | MsCl, K-phthalimide, NH₂NH₂ | 54% |

| Carboxamide coupling | PyBOP, DIPEA, DMF | 82% |

Scalability to 100 g batches is feasible with >90% purity via recrystallization (ethanol/water).

Alternative Pathways and Limitations

- Reductive amination : Attempts to condense ketone intermediates with ammonia resulted in <30% yield due to steric bulk.

- Enzymatic coupling : Lipase-mediated amidation showed poor efficiency (<20%) for this substrate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.